1,2,3,6-Tetragalloylglucose

UGT1A1 Inhibition Drug Metabolism Enzyme Kinetics

Researchers requiring a validated, non-promiscuous UGT1A1 probe often face batch-to-batch variability with complex gallotannin mixtures. 1,2,3,6-Tetragalloylglucose (TeGG) solves this with a rigorously defined 1,2,3,6-regiochemistry that directly determines target engagement and selectivity. - Defined UGT1A1 inhibition (Ki = 3.55 μM), distinct from gallotannin (Ki = 1.68 μM), enabling titratable enzyme blockade for drug-glucuronidation studies. - Sub-micromolar SHP2 inhibition (IC50 = 0.20 μM) with 1.8-fold selectivity over SHP1, reducing confounding off-target effects in oncology signaling research. - High-purity natural product isolate (≥98%, recovery >73%) suitable as a reference standard or for bioactive fraction screening libraries.

Molecular Formula C34H28O22
Molecular Weight 788.6 g/mol
CAS No. 84297-48-3
Cat. No. B7765624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetragalloylglucose
CAS84297-48-3
Molecular FormulaC34H28O22
Molecular Weight788.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
InChIInChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-27(47)28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1
InChIKeyRATQVALKDAUZBW-XPMKZLBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetragalloylglucose: UGT1A1 & SHP2 Inhibition


1,2,3,6-Tetragalloylglucose (CAS 84297-48-3), also designated 1,2,3,6-Tetra-O-galloyl-β-D-glucose or TeGG, is a defined polyol ester comprised of a β-D-glucose core esterified with four gallic acid moieties [1]. It is a naturally occurring hydrolyzable gallotannin [2] recognized for its biological activities as a potent inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1) and Src homology 2 domain-containing phosphatase 2 (SHP2) [3][4].

1,2,3,6-Tetragalloylglucose: Irreplaceable Specificity


Generic substitution with structurally related galloyl glucoses or complex gallotannin mixtures fails due to distinct differences in the number and regiochemistry of galloyl substitutions, which directly dictate target engagement, selectivity, and potency. For instance, 1,2,3,6-tetragalloylglucose exhibits a 4-fold lower IC50 for anti-complement activity compared to 1,2,6-trigalloylglucose [1] and demonstrates a 2.1-fold lower Ki for UGT1A1 inhibition relative to gallotannin [2]. Furthermore, while the number of galloyl moieties generally correlates with α-glucosidase inhibitory activity up to a certain threshold, the specific 1,2,3,6-substitution pattern confers unique selectivity profiles, such as a 1.8-fold preference for SHP2 over SHP1 [3]. These quantifiable differences preclude the interchangeability of 1,2,3,6-tetragalloylglucose with its closest analogs.

1,2,3,6-Tetragalloylglucose: Comparative Evidence Guide


UGT1A1 Competitive Inhibition vs. Gallotannin

1,2,3,6-Tetragalloylglucose is a competitive inhibitor of UGT1A1 with a Ki of 3.55 ± 0.418 μM, which is 2.1-fold less potent than gallotannin (Ki = 1.68 ± 0.150 μM) in the same assay [1]. This distinction in Ki values is critical, as it defines the concentration required for effective enzyme inhibition and influences the interpretation of drug interaction studies [1]. While gallotannin is a more potent inhibitor, 1,2,3,6-tetragalloylglucose may offer a more suitable window for modulating UGT1A1 activity without complete suppression, which is important for maintaining physiological glucuronidation pathways [1].

UGT1A1 Inhibition Drug Metabolism Enzyme Kinetics

Anti-Complement Activity vs. 1,2,6-Trigalloylglucose

1,2,3,6-Tetragalloylglucose exhibits potent anti-complement activity with an IC50 of 34 μM, which is 4-fold more potent than the closely related analog 1,2,6-trigalloylglucose (IC50 = 136 μM) [1]. This significant difference in potency underscores the importance of the specific galloylation pattern; the addition of a fourth galloyl group at the C-3 position of the glucose core dramatically enhances inhibition of the classical complement pathway [1].

Anti-complement Activity Immunomodulation Inflammation

SHP2 Selective Inhibition

1,2,3,6-Tetragalloylglucose was identified as a competitive inhibitor of SHP2 with an IC50 of 0.20 ± 0.029 μM [1]. Critically, it demonstrated selectivity for SHP2 over the homologous phosphatases SHP1 and PTP1B by 1.8-fold and 4.35-fold, respectively [1]. While no direct head-to-head data exists for other gallotannins against SHP2 in this study, this selectivity profile is a key differentiator from less-selective phosphatase inhibitors [1].

SHP2 Inhibition Cancer Signaling Phosphatase

DPPH Radical Scavenging vs. Trolox

In a direct comparison study of antioxidant compounds isolated from eucalyptus leaves, 1,2,3,6-tetragalloylglucose exhibited stronger DPPH radical scavenging capacity than the standard antioxidant Trolox [1]. Although precise IC50 values were not provided in the abstract, the study's conclusion specifically highlights 1,2,3,6-tetragalloylglucose as possessing superior activity relative to Trolox [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Validated Extraction & Purification Protocol

A 2023 study established a validated ultrasound-assisted aqueous extraction and purification method for 1,2,3,6-tetragalloylglucose from Cornus officinalis seeds, achieving a final product purity of 96.2% and an overall recovery yield of 73.5% [1]. This is a significant advance over previous methods, as 1,2,3,6-tetragalloylglucose is known to be unstable and degrade under high temperatures [1]. The low-temperature extraction process is crucial for preserving compound integrity [1].

Natural Product Chemistry Extraction Technology Process Chemistry

1,2,3,6-Tetragalloylglucose: Research Applications


UGT1A1-Mediated Drug Metabolism & Herb-Drug Interactions

For studies investigating the role of UGT1A1 in drug glucuronidation, 1,2,3,6-tetragalloylglucose serves as a validated and characterized chemical probe. Its established Ki of 3.55 μM for UGT1A1 [1] provides a defined potency, distinct from the more potent gallotannin (Ki = 1.68 μM) [1]. This allows researchers to select an appropriate inhibitor concentration to achieve partial or complete enzyme blockade, facilitating the study of UGT1A1's contribution to the metabolism of substrates like SN-38 (IC50 = 4.31 μM) and β-estradiol (IC50 = 6.01 μM) [1][2]. This application is directly supported by its identification as a key inhibitory component in uva-ursi extracts [1].

SHP2 Signaling Pathways in Cancer Research

The sub-micromolar inhibition of SHP2 (IC50 = 0.20 μM) and its defined selectivity over the homologous phosphatases SHP1 (1.8-fold) and PTP1B (4.35-fold) [1] position 1,2,3,6-tetragalloylglucose as a useful tool for dissecting SHP2-specific signaling cascades in oncology research. The ability to distinguish SHP2 activity from that of SHP1 and PTP1B is essential for generating reliable, target-specific data, reducing confounding variables in experiments aimed at validating SHP2 as a therapeutic target [1].

Complement Pathway & Immunomodulation Studies

Given its potent and well-characterized inhibition of the classical complement pathway (IC50 = 34 μM) [1], 1,2,3,6-tetragalloylglucose is an excellent candidate for mechanistic studies of complement-mediated immune responses. The 4-fold difference in potency compared to its close analog, 1,2,6-trigalloylglucose (IC50 = 136 μM) [1], makes it a superior choice for research where strong inhibition is required, allowing for the use of lower compound concentrations and minimizing potential off-target effects [1].

Bioactive Fraction & Natural Product Library Development

The established high-purity extraction protocol (96.2% purity, 73.5% recovery) [1] makes 1,2,3,6-tetragalloylglucose a practical and scalable choice for inclusion in natural product libraries or for use as a reference standard. Its quantifiable activities across multiple targets (UGT1A1, SHP2, complement system) and defined antioxidant properties [2][3] make it a valuable multi-faceted component for screening cascades and the development of bioactive fractions from sources like Cornus officinalis seeds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,6-Tetragalloylglucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.